molecular formula C19H25ClN2O B564289 (S,S)-Palonosetron-d3 Hydrochloride CAS No. 1246816-81-8

(S,S)-Palonosetron-d3 Hydrochloride

Cat. No.: B564289
CAS No.: 1246816-81-8
M. Wt: 335.89
InChI Key: OLDRWYVIKMSFFB-RAVRUBKISA-N
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Description

Significance of Deuterated Chiral Compounds in Contemporary Chemical Research

Deuterated chiral compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), at a stereocenter, are of growing importance in modern research. ansto.gov.au The substitution of hydrogen with deuterium can subtly but significantly alter a molecule's physical, chemical, and metabolic properties. nih.govrsc.org While the chemical properties remain largely the same due to an identical electron count, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This difference can stabilize chiral centers, preventing unwanted interconversion between enantiomers, a process known as "deuterium-enabled chiral switching" (DECS). acs.org

This isotopic labeling offers several advantages in a research setting. Deuterated compounds are invaluable as internal standards for quantitative analysis in mass spectrometry and liquid chromatography, enabling precise measurement of the non-deuterated parent drug in biological samples. marquette.eduveeprho.com They are also used as nonradioactive tracers in pharmacokinetic and metabolism studies to investigate how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govacs.org Furthermore, the selective incorporation of deuterium can be a strategic tool in drug design to slow down metabolic processes, potentially improving a drug candidate's profile. acs.orgmarquette.edu The demand for enantiomerically pure deuterated compounds is particularly high in pharmaceutical development and neutron science. ansto.gov.aursc.org

Overview of (S,S)-Palonosetron-d3 Hydrochloride's Utility as a Specialized Research Tool

This compound is the deuterium-labeled analog of (S,S)-Palonosetron Hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. axios-research.comcaymanchem.com Its primary role in a research context is as an internal standard for the accurate quantification of palonosetron (B1662849) in biological matrices using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). veeprho.comcaymanchem.comcaymanchem.com

In pharmacokinetic studies, which are crucial for understanding a drug's behavior in a biological system, deuterated standards like this compound are essential. veeprho.comnih.gov When analyzing plasma or other biological samples, the deuterated standard is added in a known quantity. nih.gov Because it is chemically identical to the analyte (palonosetron) but has a different mass, it can be distinguished by the mass spectrometer. This allows researchers to correct for any loss of the analyte during sample preparation and analysis, leading to highly accurate and precise concentration measurements. veeprho.comcaymanchem.com This precision is vital for analytical method development, method validation, and quality control applications during drug development. synzeal.comclearsynth.com

Chemical and Physical Properties

The specific properties of this compound are critical for its function as a research standard.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name (3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride clearsynth.comlgcstandards.com
Synonyms (S,S)-Palonosetron-d3 HCl, RS 25259-197-d3 veeprho.comcaymanchem.com
CAS Number 1246816-81-8 axios-research.comclearsynth.com
Molecular Formula C₁₉H₂₁D₃N₂O · HCl axios-research.comcaymanchem.com
Molecular Weight 335.9 g/mol caymanchem.comcaymanchem.com
Purity ≥95% (Palonosetron), ≥99% deuterated forms (d1-d3) caymanchem.comlgcstandards.com
Appearance Solid caymanchem.com

This interactive table provides key data on this compound.

Detailed Research Findings

Research applications of this compound are intrinsically linked to the study of its non-deuterated counterpart, palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity (Ki = 0.04 nM) for this receptor subtype. caymanchem.comcaymanchem.com It is highly selective over other serotonin receptor subtypes like 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C. caymanchem.comcaymanchem.com

Pharmacokinetic studies, which rely on deuterated internal standards for bioanalysis, have been instrumental in characterizing palonosetron. nih.gov These studies have shown that palonosetron has a long elimination half-life of approximately 40 hours in humans. nih.gov It also has a large volume of distribution and is metabolized by the CYP2D6 enzyme into two major, largely inactive metabolites. nih.govresearchgate.net The precise quantification enabled by this compound has been crucial in establishing these pharmacokinetic parameters. For instance, validated liquid chromatography–tandem mass spectrometry methods have been developed to quantify palonosetron in human plasma, with deuterated palonosetron used as the internal standard to ensure accuracy and precision. nih.gov

The synthesis of palonosetron hydrochloride itself has been a subject of research, with various methods developed from starting materials like (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. magtechjournal.com Furthermore, palladium-catalyzed late-stage C-H deuteration methods have been explored for complex molecules, including a precursor to palonosetron, demonstrating advanced techniques for isotopic labeling. acs.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Palonosetron
Palonosetron Hydrochloride
(S)-3-amino-quinuclidine
(S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
Netupitant
Deutetrabenazine
(R)-pioglitazone
(S)-pioglitazone
Thalidomide
Thiazolidinedione (TZD)
Solketal
Diflunisal
Isoxepac
Benalaxyl

Properties

CAS No.

1246816-81-8

Molecular Formula

C19H25ClN2O

Molecular Weight

335.89

IUPAC Name

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D;

InChI Key

OLDRWYVIKMSFFB-RAVRUBKISA-N

SMILES

C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl

Synonyms

(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride;  Aloxi-d3;  Onicit-d3;  RS-25259-197-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation for S,s Palonosetron D3 Hydrochloride

Asymmetric Synthesis Strategies for the (S,S)-Stereoisomer of Palonosetron (B1662849)

The synthesis of palonosetron with the desired (S,S)-stereochemistry necessitates precise control over the formation of its chiral centers. Researchers have explored various asymmetric strategies to achieve high enantiomeric purity.

Development of Enantioselective Catalytic Routes

Catalytic enantioselective transformations are highly sought after in pharmaceutical synthesis due to their efficiency and atom economy. nih.gov The development of such routes for (S,S)-palonosetron often involves the use of chiral catalysts to direct the stereochemical outcome of key bond-forming reactions. nih.govnih.gov These catalysts can be metal-based or organic molecules (organocatalysts), and they create a chiral environment that favors the formation of one enantiomer over the other. nih.govchiralpedia.com For instance, the synthesis of chiral intermediates for palonosetron could employ asymmetric hydrogenation or carbon-carbon bond-forming reactions catalyzed by chiral transition metal complexes. nih.gov The field of asymmetric catalysis is continually evolving, with ongoing research focused on discovering new catalysts and reactions with improved selectivity and broader applicability. nih.govrsc.org

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is established, the auxiliary is removed. wikipedia.org This approach has been widely used in the synthesis of various chiral molecules. numberanalytics.comresearchgate.net In the context of (S,S)-palonosetron, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the correct stereoisomer during a key synthetic step. nih.gov For example, Evans' oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in asymmetric alkylations and aldol (B89426) reactions, respectively, to set stereocenters with high diastereoselectivity. numberanalytics.com The choice of the chiral auxiliary is crucial and depends on the specific reaction and substrate. wikipedia.orgresearchgate.net

Novel Organocatalytic Methods for Chiral Induction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. chiralpedia.comresearchgate.net These metal-free catalysts offer a "greener" alternative to traditional metal-based catalysts and have been applied to a wide range of enantioselective transformations. chiralpedia.com For the synthesis of (S,S)-palonosetron, organocatalytic methods could be employed to create the chiral centers with high enantioselectivity. For example, chiral amines, phosphoric acids, or thioureas can catalyze key bond-forming reactions, such as Michael additions or Mannich reactions, to produce the desired stereoisomer. rsc.org The development of novel organocatalysts and their application in the synthesis of complex molecules like palonosetron is an active area of research. researchgate.net

Regioselective Deuterium (B1214612) Labeling Techniques for (S,S)-Palonosetron-d3 Hydrochloride

The introduction of deuterium atoms at specific positions within a molecule, known as regioselective deuterium labeling, is crucial for producing isotopically labeled internal standards like this compound. caymanchem.com These labeled compounds are essential for pharmacokinetic and metabolic studies. medchemexpress.commedchemexpress.com

Methods for Site-Specific Deuteration

Achieving site-specific deuteration requires methods that can selectively replace hydrogen with deuterium at a particular carbon atom. One approach involves late-stage C-H activation, where a catalyst activates a specific C-H bond, allowing for its replacement with a deuterium atom from a deuterium source like heavy water (D₂O). acs.orgresearchgate.net Palladium-catalyzed C-H deuteration has shown promise for the late-stage deuteration of arenes and other functional groups. acs.orgresearchgate.net Another strategy is the use of deuterium-incorporated synthetic synthons, which are building blocks that already contain deuterium at the desired positions. osaka-u.ac.jp These synthons can then be incorporated into the molecule through standard synthetic transformations. osaka-u.ac.jp

Incorporation of Deuterated Precursors

An alternative to late-stage deuteration is the use of deuterated precursors early in the synthetic sequence. This involves synthesizing a key starting material or intermediate where the desired positions are already deuterated. This deuterated precursor is then carried through the remaining synthetic steps to yield the final deuterated product. For example, in the synthesis of this compound, a deuterated version of a key intermediate, such as a deuterated quinuclidine (B89598) or tetrahydro-naphthalenecarboxylic acid derivative, could be prepared and used in the synthesis. magtechjournal.com This approach ensures that the deuterium atoms are incorporated at the intended positions with high isotopic purity.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high deuterium incorporation efficiency and isotopic purity is paramount in the synthesis of this compound. The primary strategies involve either the use of deuterated starting materials or late-stage hydrogen-deuterium exchange (HIE) on the palonosetron scaffold or its precursors. google.comgoogleapis.com Optimization focuses on maximizing the percentage of the desired d3 species while minimizing partially deuterated or non-deuterated contaminants.

One of the most advanced methods for introducing deuterium is through late-stage C-H deuteration . Palladium-catalyzed C-H activation has emerged as a powerful tool, allowing for the direct replacement of hydrogen with deuterium on complex molecules. acs.orgresearchgate.net This approach offers the advantage of introducing the isotopic label later in the synthetic sequence, which is often more efficient. Key to this process is the optimization of the catalytic system, including the choice of ligand, palladium precursor, and deuterium source. acs.org

Research has demonstrated the efficacy of using D₂O as a cost-effective and readily available deuterium source. acs.orgresearchgate.net The development of highly active N,N-bidentate ligands containing an N-acylsulfonamide group has been crucial for achieving high degrees of deuterium incorporation. acs.org The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize isotopic enrichment. For instance, studies on a palonosetron precursor showed that nearly complete deuterium incorporation in the arene moieties could be achieved. acs.org

Another established method involves the catalytic reduction of precursors using deuterium gas (D₂). For example, selective benzylic deuteration of a tetrahydronaphthalene carboxylic acid, a key intermediate for palonosetron, can be performed using a Pd/C catalyst under a D₂ atmosphere. researchgate.net The choice of solvent, such as deuterated acetic acid, can also serve as the deuterium source. researchgate.net

The table below summarizes optimized conditions for palladium-catalyzed deuteration of arenes, a technique applicable to palonosetron precursors.

Table 1: Optimized Conditions for Palladium-Catalyzed C-H Deuteration

Parameter Condition Rationale / Finding Source
Catalyst System Pd(OAc)₂ with N-acylsulfonamide ligand Novel ligands show superior activity and enable high H/D exchange rates. acs.orgresearchgate.net
Deuterium Source D₂O / HFIP (7:3 mixture) Cost-effective, convenient, and allows for high deuterium incorporation. acs.org
Ligand Type N-Acetylglycine derived ligands (L2, L3) Significantly improves deuterium incorporation compared to simpler ligands. acs.orgresearchgate.net
Reaction Time 48 - 72 hours Extended reaction times can increase the degree of deuteration. acs.org

| Temperature | 40 °C | Mild conditions help maintain the integrity of complex functional groups. | acs.org |

Isotopic purity is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the mass increase and the specific sites of deuteration. googleapis.com

Purification and Isolation Methodologies for Stereochemically and Isotopically Pure this compound

The purification of this compound presents a dual challenge: achieving both high stereochemical purity (isolating the S,S isomer) and high isotopic purity. Various methodologies are employed, often in combination, to isolate the target compound.

Crystallization is a cornerstone of purification. The process for preparing highly pure palonosetron hydrochloride often involves crystallization from specific solvent systems. tsijournals.comgoogle.com A notable method for enhancing stereochemical purity involves treating a diastereomeric mixture with N-bromosuccinimide. This chemical treatment can enrich the desired (S,S)-diastereomer, which is then further purified through one or two subsequent crystallizations from a mixture like 5% methanol (B129727) in ethanol (B145695). tsijournals.com This technique has been shown to increase the purity of the (S,S) isomer to over 99.6%. tsijournals.com The final step typically involves forming the hydrochloride salt by treating the palonosetron free base with hydrochloric acid in an appropriate solvent, such as ethanol, which facilitates the precipitation of the pure salt. google.com

Chromatography is another essential tool. For compounds with multiple chiral centers like palonosetron, chiral chromatographic columns can be employed to separate stereoisomers effectively. google.com While often used at an analytical scale, preparative chiral HPLC can be implemented for purification when crystallization methods are insufficient to remove trace isomeric impurities.

Initial isolation of the crude product post-synthesis.

Chemical treatment to remove specific, challenging impurities (e.g., diastereomers). tsijournals.com

A series of recrystallizations from optimized solvent systems to enhance both chemical and stereochemical purity. tsijournals.comgoogle.com

Final conversion to the hydrochloride salt to yield the stable, solid final product.

The table below outlines a typical purification sequence for achieving high-purity palonosetron hydrochloride.

Table 2: Purification and Isolation Sequence

Step Method Purpose Target Purity Source
1. Diastereomer Enrichment Treatment with N-bromosuccinimide (NBS) To remove the undesired (R,S) diastereomer. >95% (S,S) isomer tsijournals.com
2. Primary Purification Crystallization from Ethanol/Methanol To remove remaining diastereomers and other chemical impurities. >99.5% (S,S) isomer tsijournals.com
3. Salt Formation Dissolution of free base and addition of HCl in ethanol To isolate the final product as a stable hydrochloride salt. High chemical and stereochemical purity google.com

| 4. Optional Polishing | Chiral Chromatography | For removing trace stereoisomers if required. | >99.9% stereochemical purity | google.com |

Reaction Mechanism Elucidation in Deuterated Palonosetron Synthetic Pathways

Understanding the reaction mechanisms underlying deuteration is crucial for optimizing synthetic routes and controlling impurity profiles. For the advanced palladium-catalyzed C-H deuteration methods, the mechanism is believed to proceed through a reversible C-H activation step. acs.orgresearchgate.net Specifically, with N-acyl amino acid ligands, a concerted metalation-deprotonation (CMD) mechanism is proposed. acs.org In this pathway, the ligand assists in the abstraction of a proton while the palladium metal center coordinates to the carbon, facilitating the C-H bond cleavage.

A key phenomenon in deuteration reactions is the Deuterium Kinetic Isotope Effect (DKIE) . googleapis.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, if C-H bond cleavage is the rate-determining step of a reaction, the deuterated analogue will react more slowly than the non-deuterated compound. googleapis.comresearchgate.net This effect can be exploited to achieve selectivity in some synthetic steps but can also necessitate more forcing reaction conditions (e.g., longer reaction times or higher temperatures) to drive the deuteration to completion.

Mechanistic understanding also helps explain the formation of isotopic impurities. For example, during the synthesis of deuterated heterocycles, transient deprotonation followed by re-deuteration (or protonation from trace H₂O) can lead to "over-deuteration" or isotopic scrambling, where deuterium is incorporated at unintended positions or the isotopic enrichment is lower than expected. nih.gov Elucidating these side-reaction pathways is critical for developing protocols that yield a single, precisely labeled isotopologue.

The mechanism for palladium-catalyzed C-H deuteration can be summarized as follows:

Table 3: Mechanistic Aspects of Palladium-Catalyzed Deuteration

Mechanistic Feature Description Implication for Synthesis Source
Core Mechanism Reversible C-H bond activation / Concerted Metalation-Deprotonation (CMD) Enabled by specialized ligands; allows for direct, late-stage deuteration of arenes. acs.orgresearchgate.net
Kinetic Isotope Effect (KIE) Slower cleavage of C-D vs. C-H bonds. Can affect reaction rates. The breaking of the C-H bond is often the rate-determining step in H/D exchange. googleapis.comresearchgate.net
Impurity Formation Isotopic scrambling via side reactions (e.g., transient deprotonation). Requires careful control of reaction conditions and deuterium source purity to ensure high isotopic fidelity. nih.gov

| Role of Ligand | Acts as a proton shuttle in the CMD pathway. | The choice of ligand is critical for catalytic activity and efficiency. | acs.org |

By leveraging a deep understanding of these synthetic and mechanistic principles, chemists can efficiently produce this compound with the high degree of stereochemical and isotopic purity required for its applications in pharmaceutical analysis.

High Resolution Structural Elucidation and Conformational Analysis of S,s Palonosetron D3 Hydrochloride

Advanced Spectroscopic Characterization of (S,S)-Palonosetron-d3 Hydrochloride

The definitive structural and conformational assessment of this compound necessitates a multi-pronged analytical approach. High-resolution spectroscopic methods are indispensable for confirming the stereochemistry, pinpointing the location of deuterium (B1214612) atoms, and analyzing the compound's three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₁₉H₂₂D₃ClN₂O, the expected monoisotopic mass can be calculated with high precision. scbt.compharmaffiliates.com A certificate of analysis for a similar compound, this compound, reported a molecular weight of 335.89, which is consistent with the deuterated structure. lgcstandards.com

HRMS is also critical for assessing isotopic purity. The mass spectrum will show a distribution of isotopologues, and the relative intensities of the peaks corresponding to d₀, d₁, d₂, and d₃ species can be used to quantify the percentage of the desired deuterated compound. A purity of ≥99% for deuterated forms (d₁-d₃) has been reported for a similar product. caymanchem.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By comparing the fragmentation of the deuterated and non-deuterated compounds, the location of the deuterium atoms can often be confirmed, as fragments containing the deuterium labels will exhibit a corresponding mass shift.

Parameter Value Source
Molecular Formula C₁₉H₂₂D₃ClN₂O scbt.compharmaffiliates.com
Molecular Weight 335.89 scbt.comlgcstandards.compharmaffiliates.com
Isotopic Purity ≥95% (d₀ = 0.00%) lgcstandards.com

This table contains data from certificates of analysis and supplier information.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. nih.gov These techniques are complementary and are used to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the lactam, the C-N bonds of the amine and amide, and the aromatic C-H and C=C bonds of the benzene (B151609) ring. asianpubs.org The presence of the hydrochloride salt would also influence the spectrum, particularly in the regions of N-H vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. researchgate.net The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum.

The substitution of hydrogen with deuterium will cause a shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This isotopic effect can be observed in the spectra, providing further confirmation of deuteration, although these signals may be weak and in a crowded region of the spectrum.

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amide Carbonyl (C=O) Stretching1650-1680
Aromatic C=C Stretching1450-1600
C-N Stretching1000-1350
Aromatic C-H Stretching3000-3100
Aliphatic C-H Stretching2850-3000

This table represents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com It is an exceptionally sensitive technique for probing the stereochemical features and conformational aspects of molecules in solution. nih.gov

For this compound, a chiral molecule, the CD spectrum provides a unique signature that is directly related to its absolute configuration. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the (S,S) enantiomer. This technique can be used to confirm the enantiomeric purity of the compound, as the presence of the (R,R) enantiomer would lead to a decrease in the CD signal intensity.

Furthermore, CD spectroscopy can be used to study the conformational dynamics of the molecule in solution. Changes in the solvent, temperature, or pH can induce conformational changes that are reflected in the CD spectrum, providing valuable insights into the molecule's flexibility and preferred spatial arrangements. nih.govdtu.dk

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For palonosetron (B1662849) hydrochloride, various crystallization methods have been explored, leading to the discovery of different polymorphic forms. google.comgoogle.com A notable orthorhombic polymorph of (S,S)-Palonosetron Hydrochloride was successfully crystallized by the slow evaporation of a solution in dimethylformamide. iucr.orgiucr.org The ability to obtain different polymorphs highlights the sensitivity of the crystallization process to solvent and temperature conditions. google.comgoogle.com For instance, two distinct polymorphic forms, designated Form I and Form II, have been generated and characterized by their unique powder X-ray diffraction (PXRD) patterns. google.com

The optimization of crystal growth involves a systematic variation of parameters such as solvent systems, temperature, and concentration to yield crystals of suitable size and quality for diffraction experiments.

For the orthorhombic polymorph of (S,S)-Palonosetron Hydrochloride, single-crystal X-ray diffraction data was collected at a temperature of 294 K. iucr.orgiucr.org The structure was solved using direct methods and refined by full-matrix least-squares on F². iucr.org The absolute configuration of the molecule was determined, confirming the (S,S) stereochemistry. iucr.org

The quality of the crystallographic data is crucial for an accurate structural model. Key indicators for the orthorhombic polymorph of (S,S)-Palonosetron Hydrochloride are presented in the table below.

Crystal Data and Structure Refinement
Empirical Formula C₁₉H₂₅N₂O⁺ · Cl⁻
Formula Weight 332.86
Temperature 294 K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.789(1) Å
b = 15.654(2) Å
c = 15.765(2) Å
Volume 1922.3(4) ų
Z 4
Calculated Density 1.151 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.028, wR2 = 0.073
Data-to-parameter ratio 14.1

Data sourced from Ravikumar & Sridhar (2007). iucr.orgiucr.org

The crystal packing is organized into distinct polar layers parallel to the (001) plane. iucr.orgiucr.org In this orthorhombic form, adjacent layers are arranged in an antiparallel fashion. iucr.orgiucr.org This is a key difference from a previously reported monoclinic polymorph where the layers are arranged in a parallel manner, making them packing polymorphs. iucr.org The stability of the crystal lattice is maintained by a network of intermolecular interactions, including C-H···O and C-H···Cl hydrogen bonds. iucr.org

Conformational Analysis of this compound in Solution and Solid State

The biological activity of a molecule is intrinsically linked to its conformational flexibility and the ensemble of low-energy conformations it can adopt. For (S,S)-Palonosetron, both solid-state and solution-phase studies, complemented by computational methods, provide a comprehensive picture of its conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the relative orientation of atoms and the preferred conformations of flexible molecules.

While detailed solution-state NMR conformational studies specifically for this compound are not widely published, NMR is a standard method for confirming the structure and purity of different batches and polymorphs of palonosetron hydrochloride. For complex molecules with multiple chiral centers and restricted bond rotations, a combination of one- and two-dimensional NMR techniques (e.g., COSY, HSQC, NOESY/ROESY) would be employed to map out the spatial proximity of protons and thus deduce the predominant solution-state conformation. chemrxiv.org Theoretical calculations of NMR chemical shifts for different possible conformers, when compared to experimental data, can provide further confidence in the assigned structure. nih.govunibas.it

A holistic understanding of the conformational preferences of (S,S)-Palonosetron is best achieved by integrating experimental data with computational modeling. Molecular dynamics (MD) simulations and quantum mechanical calculations are invaluable tools for exploring the potential energy surface of a molecule and identifying its low-energy conformers. researchgate.net

Studies combining cryo-electron microscopy (cryo-EM) of palonosetron bound to its target, the 5-HT3A receptor, with MD simulations have provided significant insights into its bioactive conformation. nih.govelifesciences.org These studies reveal that palonosetron's rigid tricyclic ring structure acts as an effective wedge in the receptor's binding pocket. acs.org MD simulations have shown that while bound, the bicyclic ring of palonosetron can exhibit fluctuations and reorientations, allowing it to interact with different residues within the binding site. elifesciences.org

Computational studies have also been used to explore the conformational differences between palonosetron in solution versus in a host-guest complex, highlighting the influence of the molecular environment on its preferred shape. researchgate.net The combination of high-resolution structural data from X-ray crystallography and cryo-EM with the dynamic information from computational simulations provides a detailed and comprehensive view of the conformational landscape of palonosetron. The minor structural change from the inclusion of deuterium in this compound is unlikely to alter these fundamental conformational behaviors. Studies on other deuterated molecules have shown that while physicochemical properties like melting point and solubility can be affected, significant changes to the crystal packing and molecular conformation are not always observed. nih.goviucr.org

Computational and Theoretical Chemistry Investigations of S,s Palonosetron D3 Hydrochloride

Quantum Chemical Calculations on (S,S)-Palonosetron-d3 Hydrochloride

Quantum chemical calculations offer a powerful avenue to probe the intrinsic properties of a molecule at the electronic level. For this compound, these methods can provide a detailed understanding of its stability, reactivity, and spectroscopic behavior.

Electronic Structure and Bonding Analysis

The electronic structure of (S,S)-Palonosetron is characterized by a rigid tricyclic benzoisoquinoline core fused with a quinuclidine (B89598) moiety. smolecule.com Density Functional Theory (DFT) calculations are well-suited to investigate the electron distribution and bonding within this complex framework. smolecule.com These calculations can reveal the nature of the covalent bonds, the degree of electron delocalization within the aromatic system, and the electronic influence of the nitrogen and oxygen heteroatoms.

The key structural features influencing its electronic properties include the aromaticity of the benzoisoquinoline ring system and the stereochemistry at the two chiral centers. smolecule.com The specific (S,S) configuration is crucial for its high-affinity binding to the 5-HT3 receptor. smolecule.com Computational studies on related 5-HT3 receptor antagonists have highlighted the importance of the relative orientation of the aromatic ring, a carbonyl group, and a basic nitrogen center for receptor interaction. nih.gov In (S,S)-Palonosetron, the lactam carbonyl and the quinuclidine nitrogen are held in a specific spatial arrangement by the rigid polycyclic structure, which is a key determinant of its electronic and interactive properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations on the non-deuterated (S,S)-Palonosetron could be used to assign the peaks in its experimental spectra, providing a deeper understanding of the molecule's vibrational modes and the electronic environment of its various nuclei. The deuteration at the C-3 and C-3a positions would be expected to cause predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, which could be accurately modeled using DFT.

Calculation of Molecular Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its interaction with other molecules, including biological receptors. The MEP for (S,S)-Palonosetron would reveal regions of negative potential, primarily around the carbonyl oxygen and the aromatic rings, which are indicative of electron-rich areas susceptible to electrophilic attack or capable of forming hydrogen bonds. scispace.comunimore.it Conversely, regions of positive potential would be located around the hydrogen atoms and the protonated nitrogen of the quinuclidine ring, indicating electron-poor areas that can interact with nucleophilic residues in a binding pocket. scispace.com

Studies on the 5-HT3 receptor have shown that electrostatic interactions play a crucial role in ligand binding. scispace.comnih.gov The MEP of (S,S)-Palonosetron, with its distinct regions of positive and negative potential, is complementary to the electrostatic landscape of the 5-HT3 receptor binding site, contributing to its high binding affinity. scispace.com

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time.

Analysis of Conformational Dynamics and Stability in Various Environments

Conformational analysis of (S,S)-Palonosetron reveals a relatively rigid structure due to its polycyclic nature. smolecule.com However, the quinuclidine moiety possesses some degree of conformational flexibility. smolecule.com MD simulations can explore the accessible conformations of the molecule in different environments, such as in a vacuum, in solution, or when bound to its receptor. nih.govresearchgate.net

Studies on the stereoisomers of palonosetron (B1662849) have shown that the conformational stability is a key factor in its biological activity. smolecule.com MD simulations of (R,R)-palonosetron, the inactive enantiomer, have indicated that while it also has a stable conformation, the orientation of the quinuclidine nitrogen differs from that in the active (S,S) isomer, which is critical for effective receptor engagement. smolecule.com For (S,S)-Palonosetron, MD simulations have shown that the bicyclic quinuclidine ring has limited rotational freedom, which helps to maintain the optimal orientation for binding. smolecule.com The root mean square deviation (RMSD) of the molecule during simulations can provide a measure of its conformational stability. smolecule.com

A study involving MD simulations of palonosetron bound to the 5-HT3 receptor revealed that the drug molecule remains stably bound within the binding pocket, with the bicyclic ring of the quinuclidine moiety showing some fluctuation and positional reorientation. nih.gov

Simulation of Solvent Effects on Molecular Conformation and Behavior

The solvent environment can significantly influence the conformation and behavior of a molecule. (S,S)-Palonosetron Hydrochloride is freely soluble in water and propylene (B89431) glycol. researchgate.net MD simulations in explicit solvent models can provide a realistic representation of how water molecules solvate the compound and affect its conformational preferences.

Studies on the separation of palonosetron stereoisomers have utilized different organic solvents as modifiers, indicating that the solvent can influence the intermolecular interactions and the effective conformation of the molecule. nih.gov MD simulations can be employed to systematically study the effect of different solvent environments on the conformational equilibrium of this compound. For example, simulations in a non-polar solvent would likely show different conformational preferences compared to simulations in a polar, aqueous environment, where hydrogen bonding with water molecules would play a significant role. These simulations can provide a molecular-level explanation for the observed effects of solvents in experimental studies.

Theoretical Studies of Isotope Effects in this compound

Isotope effects arise from the mass difference between isotopes, which primarily influences the vibrational frequencies of chemical bonds. For deuterium (B1214612), which is twice as heavy as protium (B1232500) (¹H), this effect is particularly pronounced. Theoretical studies of these effects in molecules like this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT). DFT has proven to be a versatile and accurate method for calculating the electronic structure and properties of molecules, including vibrational frequencies and the energetic landscapes of chemical reactions.

The substitution of hydrogen with deuterium can alter the rate and equilibrium constant of a chemical reaction. These are known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively. The primary cause of these effects is the change in zero-point vibrational energy (ZPVE) upon isotopic substitution. The ZPVE of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break a C-D bond.

Theoretical Prediction of Kinetic Isotope Effects (KIEs):

A KIE is the ratio of the rate constant for the reaction of the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation.

Computational methods, particularly DFT, can be used to model the reaction pathway and calculate the energies of reactants and transition states for both the deuterated and non-deuterated species. From these calculations, the KIE can be predicted.

A comprehensive search of scientific literature did not yield any specific studies on the prediction of deuterium isotope effects on the reaction energetics and kinetics of this compound. The following table is a hypothetical representation of data that could be generated from such a theoretical study, illustrating the potential KIEs for a hypothetical metabolic oxidation reaction.

Table 1: Hypothetical Predicted Kinetic Isotope Effects for a Metabolic Oxidation of this compound

Position of DeuterationPredicted kH/kDType of KIE
Quinuclidine C-32.5Primary
Isoquinolinone C-31.2Secondary

Disclaimer: The data in this table is purely illustrative and not based on experimental or published computational results.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying and characterizing molecules. The substitution of an atom with a heavier isotope leads to a shift in the vibrational frequencies associated with that atom. These isotopic shifts can be accurately predicted using computational methods.

Theoretical Vibrational Analysis:

A computational vibrational analysis for this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies using DFT. The same calculation would be performed for the non-deuterated (S,S)-Palonosetron. By comparing the calculated vibrational spectra, the isotopic shifts for specific vibrational modes can be determined. These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra and for confirming the site of deuteration.

The magnitude of the isotopic shift is dependent on the extent to which the substituted atom participates in the vibrational mode. For example, the C-H stretching frequency is significantly affected by deuterium substitution, shifting to a lower wavenumber (frequency).

No specific vibrational analysis studies for this compound were found in the reviewed literature. The table below provides a hypothetical comparison of calculated vibrational frequencies for a few key stretching modes, demonstrating the expected isotopic shifts.

Table 2: Hypothetical Calculated Vibrational Frequencies and Isotopic Shifts for this compound

Vibrational Mode(S,S)-Palonosetron (cm⁻¹)(S,S)-Palonosetron-d3 (cm⁻¹)Predicted Isotopic Shift (cm⁻¹)
Quinuclidine C-H/D Stretch29502200-750
Isoquinolinone C-H/D Stretch29002150-750
C=O Stretch16801678-2

Disclaimer: The data in this table is purely illustrative and not based on experimental or published computational results.

Analytical Method Development for Research Applications of S,s Palonosetron D3 Hydrochloride

Chromatographic Separations for Purity Assessment and Isomeric Discrimination of (S,S)-Palonosetron-d3 Hydrochloride

The structural complexity of palonosetron (B1662849), which contains two chiral centers, necessitates the use of advanced chromatographic techniques to separate its stereoisomers. For the deuterated analog, this compound, these methods are vital for confirming its isomeric purity and distinguishing it from other isomers and related impurities.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone technique for the enantiomeric and diastereomeric separation of palonosetron and its analogs. Research has led to the development of rapid and reliable normal-phase HPLC methods capable of resolving all stereoisomers. scirp.orgresearchgate.net These methods typically employ polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, which offer excellent enantioselectivity. scirp.org

The selection of the mobile phase is critical for achieving optimal separation. A common approach involves a mixture of a non-polar solvent like n-hexane with polar organic modifiers such as ethanol (B145695) or isopropanol. researchgate.net The addition of small amounts of acidic or basic additives, like trifluoroacetic acid or diethylamine, is often necessary to improve peak shape and resolution. scirp.orgresearchgate.net By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, baseline separation of all four stereoisomers of palonosetron can be achieved in a relatively short analysis time. scirp.orgchromatographyonline.com

Validation studies for these methods demonstrate excellent linearity, with correlation coefficients (R²) greater than 0.998. The limits of detection (LOD) and quantification (LOQ) are typically in the low microgram per milliliter range, confirming the sensitivity required for purity analysis. scirp.orgresearchgate.net

Table 1: Chiral HPLC Method Parameters for Palonosetron Isomer Separation

ParameterCondition 1Condition 2
Stationary Phase (Column)Cellulose-based (Chiralcel-OD) scirp.orgAmylose-based (CHIRALPAK AD-H) researchgate.net
Mobile Phasen-hexane:ethanol:methanol (B129727):heptafluorobutyric acid:diethylamine (70:15:15:0.05:0.1, v/v) scirp.orgn-hexane:absolute alcohol:diethylamine (60:40:0.05, v/v) researchgate.net
Flow Rate1.0 mL/min scirp.org0.4 mL/min researchgate.net
Column Temperature15°C researchgate.net35°C researchgate.net
Detection WavelengthNot Specified256 nm researchgate.net
Analysis Time< 12 minutes scirp.orgNot Specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis (if applicable)

While HPLC and SFC are the predominant techniques for chiral separations of palonosetron, the application of Gas Chromatography-Mass Spectrometry (GC-MS) is less common in published literature for this specific compound. Generally, GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like palonosetron hydrochloride, a derivatization step would be necessary to increase volatility and thermal stability. However, specific GC-MS methods for the derivative analysis of this compound are not extensively documented in available research, with liquid chromatography-based methods being preferred for their direct applicability.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. selvita.com Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents and often shortens analysis times. chromatographyonline.com

For palonosetron, SFC methods have been developed that can simultaneously achieve enantioselective, diastereoselective, and achiral separation of the main compound and its impurities within a single run. chromatographyonline.comwsu.edu Polysaccharide-based CSPs are also favored in SFC. The method development involves optimizing modifiers (like methanol and acetonitrile), additives, column temperature, and back pressure. wsu.eduresearchgate.net Studies have shown that a ternary solvent mixture as a modifier can be crucial for achieving complete separation of all four isomers. wsu.edu Thermodynamic studies indicate the separation process is entropy-driven, with hydrogen bonding and π-π interactions between the analytes and the CSP being the primary mechanisms for resolution. chromatographyonline.comwsu.edu

Table 2: SFC Method Parameters for Palonosetron Isomer and Impurity Separation

ParameterOptimized Condition
Stationary Phase (Column)ADH column (polysaccharide-based CSP) wsu.edu
Mobile PhaseSupercritical CO2 with a ternary solvent modifier wsu.edu
Modifier ExampleMethanol:acetonitrile:diethylamine (60:40:0.2, v/v/v) wsu.edu
Elution ModeGradient chromatographyonline.comwsu.edu
Analysis Time< 18 minutes chromatographyonline.comwsu.edu

Quantitative Analytical Methodologies for In Vitro Research Studies Involving this compound

Accurate quantification of this compound is essential for its use in in vitro research, particularly when it serves as an internal standard for the quantification of non-labeled palonosetron.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs in biological matrices. nih.gov Several LC-MS/MS methods have been developed and validated for determining palonosetron concentrations in plasma and urine. nih.govnih.gov These methods typically involve a straightforward sample preparation step, such as liquid-liquid extraction or a simple dilution, followed by analysis on a reverse-phase C18 column. nih.govresearchgate.net

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using Selected Reaction Monitoring (SRM). In SRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and reduces matrix interference. For palonosetron, the common transition is m/z 297.3 → 110.2. nih.govresearchgate.netresearchgate.net For this compound, the precursor ion would be shifted to m/z 300.3, allowing for its distinct detection. These methods achieve low limits of quantification (LLOQ), often in the picogram to low nanogram per milliliter range, making them suitable for pharmacokinetic and metabolic studies. nih.govresearchgate.netnih.gov

Table 3: LC-MS/MS Method Parameters for Palonosetron Quantification

ParameterCondition 1 (Plasma)Condition 2 (Urine)
Stationary Phase (Column)Phenomenex C18 (50mm × 2.0 mm, 3 μm) nih.govNot Specified
Mobile PhaseAcetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0) (89:11, v/v) nih.govNot Specified
Ionization ModePositive Electrospray Ionization (ESI+) nih.govnih.govPositive MS/MS nih.gov
Monitored Ion Transition (Palonosetron)m/z 297.3 → 110.2 nih.govNot Specified
Linear Range0.02–10 ng/mL nih.gov2.5–1000 ng/ml nih.gov
Lower Limit of Quantification (LLOQ)0.02 ng/mL nih.gov2.5 ng/mL nih.gov

Isotopic Dilution Mass Spectrometry for High-Precision Quantification

Isotopic Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that provides a very high level of accuracy and precision. osti.govwikipedia.org The method relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample, which serves as an internal standard. wikipedia.org this compound is specifically designed for this purpose.

In this application, a precise quantity of this compound is added to a sample containing the unlabeled (S,S)-Palonosetron. The deuterated standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency in the mass spectrometer. osti.gov By measuring the ratio of the mass spectrometric response of the analyte (e.g., m/z 297.3) to that of the isotopically labeled internal standard (e.g., m/z 300.3), any variations in sample preparation or instrument response are canceled out. This allows for highly accurate and precise calculation of the unlabeled analyte's concentration. wikipedia.org This technique is considered one of the highest metrological quality methods for chemical measurement and is invaluable in research applications demanding the most reliable quantitative data. wikipedia.org

Validation of Analytical Methods for Specific Research Purposes (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. For Palonosetron, various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. iajps.com These validation studies establish key parameters that are critical for quantitative research applications.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Studies on Palonosetron have consistently demonstrated excellent linearity over various concentration ranges, with correlation coefficients (R²) consistently greater than 0.998. nih.govresearchgate.net

Accuracy: Accuracy is determined by recovery studies, which measure the closeness of the experimental value to the true value. For Palonosetron, recovery percentages are typically found to be within the range of 98-102%, indicating a high degree of accuracy for the developed methods. researchgate.net

Precision: Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For Palonosetron analysis, intra- and inter-day precision studies have shown %RSD values of less than 2%, signifying high precision. researchgate.nethumanjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For Palonosetron, sensitive UPLC and HPLC methods have established low LOD and LOQ values, making them suitable for detecting trace amounts of the compound. humanjournals.comscielo.br For instance, a UPLC method reported an LOD of 0.005 µg/mL and an LOQ of 0.016 µg/mL for Palonosetron. scielo.br Another study found LOD and LOQ values to be 0.32 µg/ml and 0.96 µg/ml, respectively. humanjournals.com

The table below summarizes the validation parameters from a representative UPLC method developed for the estimation of Palonosetron.

Validation Parameters for an Analytical Method for Palonosetron humanjournals.comscielo.br
ParameterResult
Linearity Range0.05 - 0.15 µg/mL
Correlation Coefficient (R²)0.999
Accuracy (% Recovery)99.56%
Precision (%RSD)0.8%
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL

Chemical Stability Studies of this compound under Controlled Laboratory Conditions

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The stability-indicating nature of an analytical method is established through forced degradation studies. wisdomlib.org These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. wisdomlib.org The stability data for Palonosetron Hydrochloride is representative for this compound under similar laboratory conditions.

Forced degradation studies on Palonosetron Hydrochloride have shown that it is a relatively stable molecule. researchgate.net Significant degradation is generally observed only under harsh oxidative conditions. wisdomlib.orgnih.gov One study found that upon refluxing with 6% hydrogen peroxide for 6 hours, observable degradation occurred. nih.gov In contrast, the compound showed minimal degradation under acidic, basic, thermal, and photolytic stress. humanjournals.comresearchgate.net

The results from a forced degradation study using a UPLC method are presented in the table below.

Results of Forced Degradation Studies on Palonosetron humanjournals.com
Stress Condition% Degraded
Acid Hydrolysis0.67
Base Hydrolysis0.91
Oxidative (Peroxide)2.52
Thermal1.09
UV Light2.01

Furthermore, studies have evaluated the physical and chemical stability of Palonosetron Hydrochloride in various intravenous infusion solutions. It was found to be physically and chemically stable in dextrose 5% injection, NaCl 0.9% injection, dextrose 5% in NaCl 0.45% injection, and dextrose 5% in lactated Ringer's injection for at least 48 hours at room temperature and for 14 days when refrigerated. nih.gov The concentration of the drug remained unchanged in all tested samples throughout the study period. nih.gov Compatibility studies have also shown Palonosetron Hydrochloride to be stable when mixed with other drugs such as glycopyrrolate, neostigmine, and certain neuromuscular blocking agents during simulated Y-site administration for up to 4 hours. arlok.comarlok.com

Biochemical and Mechanistic Investigations of S,s Palonosetron D3 Hydrochloride S in Vitro Transformations

In Vitro Chemical Biotransformation Pathways of (S,S)-Palonosetron-d3 Hydrochloride

The in vitro metabolism of palonosetron (B1662849), and by extension its deuterated analog, is primarily hepatic. wikipedia.orgdrugbank.com Approximately 50% of the parent compound undergoes metabolism to form two main metabolites. tga.gov.aunih.govfda.gov These biotransformation pathways are crucial for understanding the drug's clearance and potential for drug-drug interactions.

Identification and Characterization of Biotransformation Products using High-Resolution Mass Spectrometry and NMR

The primary metabolites of palonosetron have been identified as N-oxide-palonosetron and 6-S-hydroxy-palonosetron. tga.gov.aufda.gov These metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them practically inactive. wikipedia.orgtga.gov.aunih.gov The structural elucidation of these metabolites is typically achieved through advanced analytical techniques. While specific studies on this compound are not extensively available in the public domain, the biotransformation is expected to yield the corresponding deuterated versions of these known metabolites.

High-resolution mass spectrometry (HRMS) would be instrumental in identifying these deuterated metabolites by providing highly accurate mass measurements, allowing for the determination of their elemental composition, including the presence of deuterium (B1214612). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be essential for confirming the exact location of the deuterium atoms on the molecule. scribd.comresearchgate.net For instance, a decrease in the signal intensity in the 1H NMR spectrum at specific positions would indicate deuterium substitution.

Table 1: Known Metabolites of Palonosetron

MetabolitePharmacological Activity
N-oxide-palonosetron<1% of palonosetron's activity tga.gov.aufda.gov
6-S-hydroxy-palonosetron<1% of palonosetron's activity tga.gov.aufda.gov

Elucidation of Enzyme-Mediated Chemical Reaction Mechanisms in Cell-Free Systems

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been pivotal in elucidating the enzymatic basis of palonosetron metabolism. tga.gov.aueuropa.eueuropa.eu These studies have identified CYP2D6 as the primary enzyme responsible for palonosetron's metabolism, with minor contributions from CYP3A4 and CYP1A2. wikipedia.orgtga.gov.aunih.goveuropa.eu

The use of cell-free systems, such as liver microsomes, allows for the investigation of metabolic pathways in a controlled environment, free from the complexities of cellular transport and other biological processes. googleapis.com By incubating this compound with these systems in the presence of necessary cofactors like NADPH, researchers can track the disappearance of the parent compound and the formation of its metabolites over time. googleapis.com The reaction mechanisms likely involve oxidation reactions catalyzed by the CYP enzymes, leading to the formation of the N-oxide and hydroxylated products.

Comparative In Vitro Chemical Stability Studies of Deuterated versus Non-Deuterated Palonosetron Analogues

The introduction of deuterium into a drug molecule can alter its metabolic profile, a phenomenon known as the kinetic isotope effect. nih.govplos.org This effect can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Assessment of Metabolic Lability in Isolated Enzymatic Systems

The metabolic lability of this compound compared to non-deuterated palonosetron can be assessed using isolated enzymatic systems like human liver microsomes. googleapis.com By incubating both compounds separately with these systems and measuring their respective rates of degradation, a direct comparison of their metabolic stability can be made. It is hypothesized that the deuterated compound will exhibit a longer half-life in these systems due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond at the site of metabolism. nih.gov

Table 2: In Vitro Metabolic Stability Assay Parameters

ParameterDescription
Enzyme SourceHuman liver microsomes googleapis.com
Substrate ConcentrationTypically in the low micromolar range googleapis.com
Incubation TimeRanging from 0 to 60 minutes or longer googleapis.com
Analysis MethodLC-MS/MS to quantify the remaining parent compound googleapis.com

Influence of Deuterium Substitution on Chemical Degradation Rates

Beyond enzymatic degradation, the chemical stability of this compound is also a key consideration. Studies on palonosetron hydrochloride have shown it to be physically and chemically stable in various infusion solutions for extended periods. nih.gov While specific data on the chemical degradation of the d3 analog is limited, it is generally expected that deuterium substitution would not significantly alter its stability under standard storage conditions. However, in pathways where C-H bond cleavage is the rate-determining step, the deuterated analog might show enhanced stability. nih.gov

Mechanistic Insights into Deuterium Isotope Effects on In Vitro Biotransformation of this compound

The deuterium kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. nih.govresearchgate.net In the context of this compound, a significant KIE would provide strong evidence that the cleavage of a C-H bond at the site of deuteration is a rate-determining step in its metabolism by CYP enzymes.

The magnitude of the KIE can be determined by comparing the intrinsic clearance (Clint) of the deuterated and non-deuterated compounds in in vitro systems. plos.org A KIE value greater than 1 indicates that the deuterated compound is metabolized more slowly. The specific location of the deuterium atoms in this compound is crucial. If deuteration is at a primary site of metabolism, a more pronounced isotope effect is expected. plos.org

Q & A

Q. What are the critical considerations for synthesizing (S,S)-Palonosetron-d3 Hydrochloride with high enantiomeric purity?

Methodological Answer:

  • Ensure chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) are applied during synthesis to isolate the (S,S)-isomer. Use deuterated precursors (e.g., quinuclidine-d3) to maintain isotopic integrity .
  • Validate enantiomeric purity via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times with non-deuterated standards .
  • Monitor reaction conditions (pH 4.5–5.5, aqueous environment) to prevent racemization, as acidic conditions stabilize the hydrochloride salt form .

Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Use LC-MS/MS with deuterated internal standards (e.g., Palonosetron-d6) to correct for matrix effects. Calibrate using a linear range of 1–100 ng/mL, with LOQ validated at 0.5 ng/mL .
  • Employ solid-phase extraction (SPE) for sample cleanup to minimize interference from plasma proteins. A C18 column with 0.1% formic acid in mobile phases enhances ionization efficiency .
  • Cross-validate results with NMR (e.g., ¹H and ²H NMR) to confirm isotopic labeling integrity .

Q. What stability data are essential for designing long-term storage protocols for this compound?

Methodological Answer:

  • Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 6 months. Monitor degradation products via HPLC-UV at 220 nm .
  • Avoid exposure to strong oxidizers (e.g., peroxides) and store in amber glass vials under inert gas (argon) to prevent photodegradation and oxidation .
  • Confirm aqueous stability by testing pH drift (target range: 4.5–5.5) and particulate formation over time .

Q. Why is deuterium labeling significant in pharmacokinetic studies of this compound?

Methodological Answer:

  • Deuterium (d3) labeling enables precise tracking of the compound’s metabolic fate using mass spectrometry, distinguishing it from endogenous metabolites .
  • Use stable isotope dilution assays (SIDA) to quantify parent drug and metabolites in plasma, ensuring minimal interference from non-deuterated analogs .
  • Validate isotopic purity (>98%) via high-resolution MS to avoid kinetic isotope effects altering metabolic pathways .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use closed-system processing (e.g., gloveboxes) to prevent inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats .
  • In case of spills, absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental contamination .
  • Conduct acute toxicity screenings (e.g., OECD 423) despite its non-classified hazard profile, as deuterated analogs may exhibit unanticipated bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for 5-HT3 receptors?

Methodological Answer:

  • Re-evaluate receptor binding assays using standardized conditions (e.g., [³H]-GR65630 radioligand, 37°C incubation). Normalize data to control for batch-to-batch receptor preparation variability .
  • Compare deuterated vs. non-deuterated analogs in parallel experiments to isolate isotope effects on binding kinetics .
  • Use molecular docking simulations (e.g., AutoDock Vina) to assess structural impacts of deuterium on ligand-receptor interactions .

Q. What experimental strategies improve the separation of this compound from its (R,R)-isomer in preparative chromatography?

Methodological Answer:

  • Optimize chiral columns (e.g., Chiralpak IA-3) with mobile phases containing 0.1% diethylamine in heptane/ethanol (70:30 v/v) to enhance resolution .
  • Employ simulated moving bed (SMB) chromatography for scalable separation, achieving >99% enantiomeric excess (ee) .
  • Validate separation efficiency via circular dichroism (CD) spectroscopy to confirm optical purity .

Q. How do in vivo studies account for potential isotope effects of this compound in rodent models?

Methodological Answer:

  • Conduct comparative pharmacokinetic studies in Sprague-Dawley rats using deuterated vs. non-deuterated forms. Monitor AUC, Cmax, and half-life differences .
  • Use microdosing (¹⁴C-labeled) to trace metabolite profiles without saturating metabolic pathways .
  • Assess behavioral endpoints (e.g., emesis suppression in ferrets) to confirm bioequivalence despite isotopic substitution .

Q. What methodologies validate the stability of this compound under oxidative stress conditions?

Methodological Answer:

  • Expose the compound to hydrogen peroxide (3% v/v) at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS to identify oxidation byproducts (e.g., N-oxide derivatives) .
  • Compare degradation kinetics with non-deuterated analogs to quantify isotope-induced stability differences .
  • Use Arrhenius modeling to predict shelf life under real-world storage conditions .

Q. How can researchers address discrepancies in clinical trial data for this compound’s efficacy against delayed CINV?

Methodological Answer:

  • Re-analyze Phase II/III trial data (NCT identifiers: e.g., NCT043XXXXX) using stratified randomization to control for patient heterogeneity (e.g., CYP2D6 metabolizer status) .
  • Apply Bayesian statistical models to integrate historical data and improve power in small sample sizes .
  • Validate biomarker correlations (e.g., plasma 5-HT levels) with clinical endpoints (e.g., vomiting episodes) to resolve efficacy contradictions .

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